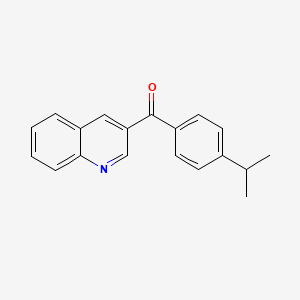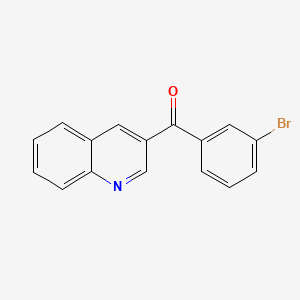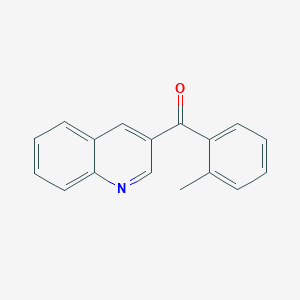
(4-Chlorophenyl)(quinolin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl)(quinolin-3-yl)methanone is a chemical compound that features a quinoline ring and a chlorophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The quinoline ring is a well-known structure in organic chemistry, often found in natural products and synthetic compounds with significant biological activities.
Mecanismo De Acción
Target of Action
The primary targets of 3-(4-Chlorobenzoyl)quinoline, also known as 4-(4-Chlorobenzoyl)quinoline or MFCD12877731, are bacterial enzymes such as gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication . Quinolines and quinolones have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Mode of Action
3-(4-Chlorobenzoyl)quinoline exerts its bactericidal effect by interfering with the bacterium’s ability to make DNA . It inhibits the bacterial DNA gyrase enzyme, which is necessary for DNA replication . The compound binds to an allosteric site, triggering multimerisation .
Biochemical Pathways
The compound affects the quorum sensing (QS) pathways of bacteria . QS is a central communication system in bacteria, and inhibiting it is a promising strategy to combat bacterial pathogens without antibiotics . The compound targets the PQS (Pseudomonas quinolone signal)-dependent quorum sensing of Pseudomonas aeruginosa .
Pharmacokinetics
They have elimination half-lives varying between 3 and 14 hours . Biliary concentrations of quinolones are 2 to 10 times greater than those in serum or plasma, with several compounds undergoing enterohepatic circulation .
Result of Action
The compound has been shown to have significant antibiofilm and antivirulence effects . It can prevent biofilm formation, disrupt pre-formed biofilms, and inhibit virulence . For example, one study found that a compound similar to 3-(4-Chlorobenzoyl)quinoline reduced biofilm formation by nearly 50% and pre-formed biofilm masses by 25% .
Análisis Bioquímico
Biochemical Properties
3-(4-Chlorobenzoyl)quinoline has been found to play a role in biochemical reactions, particularly in the context of quorum sensing, a central communication system in bacteria . It has been used in the design of hybrid compounds targeting the Pseudomonas quinolone signal (PQS)-dependent quorum sensing of Pseudomonas aeruginosa .
Cellular Effects
Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the methods to synthesize (4-Chlorophenyl)(quinolin-3-yl)methanone involves the reaction of 2-aminobenzaldehyde with 1-phenylprop-2-yn-1-one in the presence of a catalyst such as FeCl3·6H2O. The reaction is typically carried out in a solvent like 1,4-dioxane . This method is efficient and provides good yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance, would apply.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chlorophenyl)(quinolin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the chlorophenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Aplicaciones Científicas De Investigación
(4-Chlorophenyl)(quinolin-3-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of materials with specific electronic or optical properties.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A basic structure found in many natural and synthetic compounds with biological activity.
Chloroquinoline: Similar to (4-Chlorophenyl)(quinolin-3-yl)methanone but with different substitution patterns.
(4-Chlorophenyl)(quinolin-2-yl)methanone: A positional isomer with the quinoline ring attached at a different position.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the chlorophenyl group and the quinoline ring provides a versatile scaffold for further chemical modifications and applications .
Propiedades
IUPAC Name |
(4-chlorophenyl)-quinolin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO/c17-14-7-5-11(6-8-14)16(19)13-9-12-3-1-2-4-15(12)18-10-13/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEKSMMJCMLXLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














